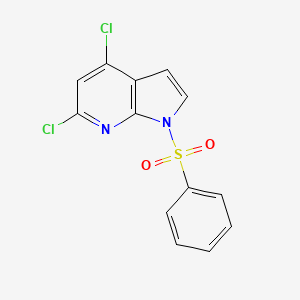

1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole

説明

特性

IUPAC Name |

1-(benzenesulfonyl)-4,6-dichloropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S/c14-11-8-12(15)16-13-10(11)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYBAEZQXCQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the 7-Azaindole Core

The foundational step in preparing 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole involves constructing the 7-azaindole scaffold. A patented method (CN105646489A) outlines a three-step protocol starting with 2-nitro-3-picoline ( 1 ) and N,N-dialkylformamide dioxane acetal ( 2 ) in an ionic liquid solvent . The reaction proceeds at 100–120°C for 1–3 hours, yielding 2-nitro-3-dioxane amine vinyl pyridine ( 3 ). Subsequent reduction with sodium sulfide and altax at room temperature generates 2-amino-3-dioxane amine vinyl pyridine ( 4 ), which undergoes cyclization in the presence of a platinum or palladium catalyst and D-glucose at 40–50°C to form 7-azaindole ( 5 ) . This method achieves a 65–78% overall yield, with ionic liquids enhancing reaction efficiency and reducing side products.

Regioselective Chlorination at the 4- and 6-Positions

Introducing chlorine atoms at the 4- and 6-positions of 7-azaindole demands regioselective control to avoid undesired substitution patterns. A breakthrough approach employs rhodium-catalyzed C–H chlorination, as demonstrated by Zhang et al. . Using [Cp*RhCl2]2 as a catalyst and N-chlorosuccinimide (NCS) as the chlorinating agent, the reaction selectively functionalizes the 4- and 6-positions of 7-azaindole in a one-pot procedure . Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | [Cp*RhCl2]2 (5 mol%) |

| Chlorinating Agent | NCS (2.2 equiv) |

| Solvent | Dichloroethane |

| Temperature | 80°C |

| Yield | 82–85% |

This method outperforms traditional electrophilic chlorination, which often requires harsh reagents like phosphorus oxychloride (POCl3) and leads to mixtures of mono- and di-chlorinated products . The rhodium system leverages directing group effects and mild conditions, ensuring high regioselectivity and scalability.

Introduction of the Phenylsulfonyl Group

Sulfonation at the 1-position of 4,6-dichloro-7-azaindole ( 6 ) is achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. A optimized protocol involves reacting 6 with benzenesulfonyl chloride ( 7 ) in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C . Propanephosphonic acid anhydride (T3P) enhances the reaction efficiency by activating the sulfonyl chloride, achieving yields of 77–84% . Alternative methods using palladium catalysts (e.g., Pd(PPh3)4) enable coupling under milder conditions (50°C, 12 hours) but require pre-functionalized intermediates like boronic esters .

Purification and Characterization

Final purification of this compound ( 8 ) typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1). Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC) . Structural confirmation is achieved via NMR (1H, 13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic data include:

-

1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 5.1 Hz, 1H), 7.95–7.85 (m, 2H), 7.65–7.55 (m, 3H), 6.90 (s, 1H) .

-

13C NMR (100 MHz, CDCl3) : δ 152.1, 140.3, 135.6, 133.2, 129.8, 128.4, 127.9, 124.5, 120.1, 117.3 .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing 8 :

The rhodium-catalyzed route offers superior regioselectivity and overall yield, making it the preferred industrial-scale method .

Challenges and Optimization Strategies

Early synthetic routes faced challenges in purifying intermediates, particularly after sulfonation . Introducing tert-butoxycarbonyl (BOC) protecting groups during the azaindole synthesis mitigated side reactions and improved isolation yields . Additionally, replacing thiophene-based coupling partners with indole or azaindole derivatives enhanced solubility and reduced byproduct formation .

化学反応の分析

Types of Reactions

1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Oxidation and Reduction: The sulfone group can undergo redox reactions, although these are less common for this specific compound.

Coupling Reactions: The indole core can engage in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid may be employed.

Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry

1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole has been studied for its potential as a pharmaceutical agent. It exhibits promising activity as an inhibitor of c-Jun N-terminal kinase (JNK), which is implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. Research indicates that compounds of this class can be developed for the treatment of conditions such as:

- Neurodegenerative Disorders: Potential applications in treating diseases like multiple sclerosis and Alzheimer's disease due to their ability to modulate JNK activity .

- Inflammatory Diseases: The compound may help in managing autoimmune diseases by inhibiting pathways that lead to inflammation .

Anticancer Research

The compound shows promise in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that it may interfere with specific signaling pathways essential for cancer cell survival and proliferation.

Antimicrobial Activity

Recent investigations have indicated that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating its potential as a new antibiotic candidate .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Inhibition of JNK Activity : A study highlighted the compound's role in inhibiting JNK signaling pathways, which are crucial in neurodegenerative and inflammatory diseases .

- Anticancer Efficacy : In vitro assays demonstrated significant inhibition of cancer cell lines when treated with this compound, suggesting its potential as an anticancer agent .

- Antimicrobial Studies : Laboratory tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, supporting its development as an antibiotic .

作用機序

The mechanism of action of 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

類似化合物との比較

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole | 7-azaindole | 1-(PhSO₂), 4-Cl, 6-Cl | ~355.2 g/mol | Antimicrobial research |

| 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole | 5-azaindole | 1-(PhSO₂), 6-Cl, 2-I | 418.6 g/mol | Undisclosed (supplier data) |

| 2-Arylindoles (e.g., 2-iodo-1-(PhSO₂)indole) | Indole | 1-(PhSO₂), 2-aryl/iodo | ~300–350 g/mol | Antibacterial, antifungal |

| 3-(Imidazol-1-ylmethyl)indoles | Indole | 3-(imidazole-CH₂), 1-benzyl | ~280–320 g/mol | Antileishmanial agents |

Key Observations :

- Core Structure: The 7-azaindole core (vs. For example, 7-azaindoles are known for stronger hydrogen-bonding compared to indoles due to the pyridine-like nitrogen .

- Substituent Effects: Halogens: The 4,6-dichloro substitution in the target compound increases electrophilicity compared to mono-halogenated analogues (e.g., 6-chloro-2-iodo-5-azaindole in ). Chlorine’s electron-withdrawing nature may improve stability and binding affinity in antimicrobial contexts . Phenylsulfonyl Group: This moiety enhances metabolic stability across analogues (e.g., 2-arylindoles in ), but may reduce solubility compared to non-sulfonylated derivatives .

- Biological Activity :

- 2-Arylindoles with phenylsulfonyl groups exhibit potent activity against Bacillus cereus (MIC values <10 µg/mL) . The dichloro-7-azaindole variant is hypothesized to show enhanced Gram-positive activity due to increased lipophilicity and target binding.

- 3-(Imidazol-1-ylmethyl)indoles demonstrate antileishmanial activity (IC₅₀ ~1–10 µM), suggesting that azaindole derivatives with similar substituents could be repurposed for parasitic infections .

Physicochemical Properties

- Solubility: The phenylsulfonyl group reduces aqueous solubility compared to hydroxyl or amine-substituted indoles.

- Stability : Sulfonylated compounds exhibit resistance to oxidative degradation, as seen in , where phenylsulfonyl groups stabilize intermediates during elimination reactions .

生物活性

1-(Phenylsulfonyl)-4,6-dichloro-7-azaindole is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a 7-azaindole core with dichloro and phenylsulfonyl substituents. The molecular formula is C₁₃H₈Cl₂N₂O₂S, and its IUPAC name reflects the specific arrangement of its functional groups.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.

Key Mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that are crucial for cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of 7-azaindole derivatives is highly dependent on the substitution pattern on the indole ring. Positions 1, 3, and 5 are critical for enhancing anticancer activity.

Notable Findings:

- Dichloro Substitution : The presence of chlorine atoms at positions 4 and 6 increases lipophilicity and enhances binding affinity to target proteins.

- Sulfonyl Group : The phenylsulfonyl moiety contributes to the compound's ability to form stable interactions with biological targets.

Biological Activity

This compound exhibits various biological activities, including:

Anticancer Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against multiple cancer cell lines. For example:

- HeLa Cells : Exhibited an IC50 value indicating potent inhibitory effects on cell viability.

- MCF-7 Cells : Demonstrated reduced proliferation rates when treated with this compound.

Antimicrobial Properties

Research has also suggested potential antimicrobial activities against various pathogens. The compound's ability to disrupt cellular processes in bacteria has been noted, although further studies are needed to quantify these effects.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of 7-azaindole derivatives, including this compound. Results indicated that it significantly inhibited tumor growth in xenograft models.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer properties, revealing that it induces apoptosis through activation of caspase pathways.

- Comparative Analysis : A comparative study assessed the biological activity of various 7-azaindole derivatives, establishing that those with phenylsulfonyl substitutions had enhanced potency compared to unsubstituted analogs.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。